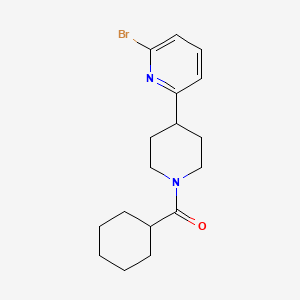

(4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone

Description

The compound (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone features a piperidine ring substituted at the 4-position with a 6-bromo-2-pyridinyl group and a cyclohexylmethanone moiety. The bromopyridinyl group introduces steric bulk and electronic effects due to bromine’s electronegativity, while the cyclohexyl group enhances lipophilicity. This compound is of interest in medicinal chemistry and materials science due to its hybrid heterocyclic framework, which may influence binding affinity or reactivity .

Properties

IUPAC Name |

[4-(6-bromopyridin-2-yl)piperidin-1-yl]-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O/c18-16-8-4-7-15(19-16)13-9-11-20(12-10-13)17(21)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMJJZBVRJESBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment 1: 4-(6-Bromopyridin-2-yl)piperidine

This fragment is synthesized via:

Fragment 2: Cyclohexylmethanone

Prepared through:

-

Grignard reaction of cyclohexylmagnesium bromide with methyl cyanoformate.

-

Friedel-Crafts acylation using cyclohexanecarbonyl chloride.

Detailed Synthetic Routes

Step 1: Synthesis of 4-Bromopiperidine Hydrochloride

Step 2: Suzuki Coupling with 6-Bromo-2-pyridylboronic Acid

-

Conditions :

Reaction Equation :

Step 3: Acylation with Cyclohexylmethanone

-

Conditions :

Data Table 1: Optimization of Suzuki Coupling

Step 1: Preparation of 4-Aminopiperidine

Step 2: Coupling with 2,6-Dibromopyridine

Step 3: Deprotection and Acylation

Step 1: Synthesis of Cyclohexylmagnesium Bromide

Step 2: Reaction with Methyl Cyanoformate

Reaction Equation :

Comparative Analysis of Methods

Table 2: Key Metrics Across Routes

| Route | Key Step | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | 76.7 | >95% | High | Moderate |

| 2 | Buchwald-Hartwig amination | 68 | 93% | Moderate | High |

| 3 | Grignard acylation | 86 | >98% | Low | Low |

-

Route 1 is favored for scalability but requires expensive Pd catalysts.

-

Route 2 offers better functional group tolerance but involves multi-step protection/deprotection.

-

Route 3 achieves high yields but is limited by Grignard reactivity constraints.

Challenges and Optimization Strategies

-

Regioselectivity in Coupling : Use of electron-deficient ligands (e.g., dppf) enhances selectivity for 6-bromopyridinyl attachment.

-

Byproduct Formation : Excess K₂CO₃ in Suzuki reactions suppresses homo-coupling.

-

Purification : Silica gel chromatography with EtOAc/hexane (1:4) resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or cyclohexyl moieties.

Reduction: Reduction reactions could target the methanone bridge or the bromopyridine ring.

Substitution: The bromine atom on the pyridine ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

Overview of Kinase Inhibition

Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. Compounds that inhibit kinase activity can serve as therapeutic agents. The compound has been identified as a potential inhibitor of specific kinases involved in tumorigenesis.

Case Studies

- PIM Kinase Inhibition : Research indicates that derivatives of (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone show promise in inhibiting PIM kinases, which are implicated in several malignancies. For instance, a related study highlighted the compound's ability to inhibit PIM kinase activity effectively, suggesting its potential use in cancer treatment .

Antimicrobial Activity

Mechanism of Action

Recent studies have explored the compound's effectiveness against Mycobacterium tuberculosis. Modifications to the chemical structure have led to improved potency against this pathogen, making it a candidate for further development as an antibacterial agent.

Research Findings

- Analog Studies : A series of analogs derived from the original compound were tested for their minimum inhibitory concentration (MIC) against M. tuberculosis. One particular analog demonstrated a significant reduction in MIC values compared to earlier iterations, indicating enhanced antibacterial properties .

Drug Design and Development

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is critical for optimizing drug candidates. The modifications made to (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone have provided insights into how different substituents affect its efficacy as a therapeutic agent.

Applications in Drug Discovery

The compound serves as a scaffold for designing new inhibitors targeting various kinases and bacterial pathogens. Its structural features allow for diverse modifications that can enhance selectivity and potency while minimizing side effects.

Data Table: Overview of Key Findings

Mechanism of Action

The mechanism of action for (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl[4-(hydroxyamino)piperidin-1-yl]methanone (W9U)

- Structure: Replaces the bromopyridinyl group with a hydroxyamino (-NHOH) substituent on the piperidine ring .

- Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 238.3 g/mol).

- Key Differences: The hydroxyamino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic bromopyridinyl group. Reduced steric bulk due to the absence of bromine and pyridine rings.

- Implications: Potential utility in redox-active systems or as a chelating agent due to the NHOH group .

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Structure : Features a 1,3,4-thiadiazole ring fused to a furan substituent on the piperidine .

- Molecular Formula : C₁₈H₂₃N₃O₂S (MW: 345.5 g/mol).

- Key Differences :

- The thiadiazole-furan moiety introduces sulfur and oxygen heteroatoms, altering electronic properties and enabling π-π stacking interactions.

- Higher molecular weight (345.5 vs. ~349.3 g/mol) but comparable lipophilicity due to the furan’s aromaticity.

- Implications: Likely applications in antimicrobial or anticancer research, as thiadiazoles are known bioactive scaffolds .

(4-(Aminomethyl)piperidin-1-yl)(cyclohexyl)methanone

- Structure: Substitutes the bromopyridinyl group with an aminomethyl (-CH₂NH₂) side chain .

- Molecular Formula: Not explicitly provided, but estimated as C₁₃H₂₄N₂O (MW: 224.3 g/mol).

- Key Differences: The primary amine group increases hydrophilicity and basicity, enhancing water solubility.

- Implications : Suitable for covalent conjugation or as a building block in peptide-mimetic drug design .

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Electronic Effects: The bromine atom in the target compound may act as a leaving group in nucleophilic substitution reactions, unlike the hydroxyamino or aminomethyl analogs .

- Biological Relevance : Thiadiazole-containing analogs () are more likely to exhibit antimicrobial activity, whereas the target’s bromopyridinyl group could enhance binding to kinase targets in drug discovery .

- Synthetic Flexibility: The aminomethyl derivative () offers a handle for further functionalization, such as acylations or Schiff base formations, which are less feasible with brominated or thiadiazole systems .

Biological Activity

(4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone is a synthetic organic compound notable for its potential biological activities. The compound features a bromopyridine moiety linked to a piperidine ring, which is further connected to a cyclohexyl group via a methanone bridge. This structural framework suggests a variety of interactions with biological targets, making it a candidate for pharmaceutical development.

The synthesis of (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions, including:

- Bromination : Introduction of a bromine atom to the pyridine ring.

- Piperidine Formation : Creation of the piperidine ring and attachment to the bromopyridine.

- Methanone Bridge Formation : Connecting the piperidine ring to the cyclohexyl group.

These steps are optimized in industrial settings to ensure high yield and purity, employing catalysts and controlled reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. A high-throughput screening of chemical libraries identified several compounds with significant inhibitory activity against this pathogen. For instance, derivatives similar to (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone demonstrated minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM against M. tuberculosis .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| 4PP-2 | 2.0 | Mycobacterium tuberculosis |

| 4PP-3 | 6.8 | Mycobacterium tuberculosis |

The mechanism by which (4-(6-Bromopyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone exerts its biological effects is likely through interactions with specific enzymes or receptors involved in microbial growth and survival. Research indicates that compounds with similar structures can inhibit enzyme activity critical for bacterial metabolism .

Study on Antitubercular Activity

In a study focused on novel chemical entities inhibiting Mycobacterium tuberculosis, various analogs of piperidine derivatives were synthesized and tested. The results indicated that modifications to the piperidine ring and the cyclohexyl group significantly influenced their antimicrobial potency. For example, the introduction of different substituents at specific positions on the piperidine ring led to variations in MIC values, highlighting the importance of structural optimization in drug design .

Comparison with Related Compounds

Comparative analysis with similar compounds such as (4-(6-Chloropyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone and (4-(6-Fluoropyridin-2-yl)piperidin-1-yl)(cyclohexyl)methanone showed that the presence of bromine in the target compound may confer unique reactivity and biological activity advantages over its chloro and fluoro counterparts .

Q & A

Q. Basic

- ¹H/¹³C-NMR : Assign peaks to verify the bromopyridine (δ ~8.3–8.5 ppm for aromatic protons) and cyclohexyl methanone (δ ~2.5–3.0 ppm for piperidine N-CH₂) .

- Elemental analysis : Compare calculated vs. experimental C/H/N ratios (±0.3% tolerance) to confirm stoichiometry .

- HPLC : Purity >95% with a single peak (retention time ~11–13 min) .

How should researchers resolve discrepancies in elemental analysis results?

Q. Advanced

- Recrystallization : Repurify using gradient solvent systems (e.g., CHCl₃/MeOH) to remove hygroscopic or solvated impurities .

- Alternative techniques : Complement with high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

- Thermogravimetric analysis (TGA) : Rule out solvent retention or decomposition during synthesis .

What in vitro assays are suitable for evaluating the compound’s bioactivity?

Q. Basic

- Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility studies : Measure logP via shake-flask method to predict bioavailability .

How can structure-activity relationships (SAR) be established for derivatives?

Q. Advanced

- Substituent variation : Synthesize analogs with modified bromopyridine (e.g., fluoro or methyl groups) or cyclohexyl groups (e.g., cyclopropyl) .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., PI3Kα) .

- Pharmacophore mapping : Identify critical functional groups (e.g., bromine’s steric role) using Schrödinger’s Phase .

How can existing pharmacological theories guide mechanistic studies of this compound?

Q. Basic

- Receptor theory : Hypothesize interactions with bromodomain-containing proteins (BRD4) based on piperidine-methanone motifs .

- Kinetic studies : Apply Michaelis-Menten models to enzyme inhibition data to determine inhibition constants (Kᵢ) .

What computational approaches predict the compound’s ADMET properties?

Q. Advanced

- In silico modeling : Use SwissADME to predict permeability (BBB score) and CYP450 interactions .

- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) to assess binding durability .

How should researchers address conflicting NMR signals during characterization?

Q. Advanced

- 2D-NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹³C couplings, especially for piperidine ring protons .

- Variable temperature NMR : Identify dynamic effects (e.g., ring puckering) by analyzing signal splitting at low temperatures .

What strategies mitigate stability issues during long-term storage?

Q. Advanced

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Accelerated stability testing : Use 40°C/75% RH conditions for 6 months to simulate degradation pathways .

How can novel derivatives be designed to enhance target selectivity?

Q. Basic

- Bioisosteric replacement : Substitute bromine with trifluoromethyl to modulate electron-withdrawing effects .

- Scaffold hopping : Replace cyclohexyl with bicyclic groups (e.g., decalin) to improve steric complementarity .

What future research directions are promising for this compound class?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.